REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]([N:8]1[C:12]([CH3:13])=[CH:11][C:10]([C:14](=[O:21])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[C:9]1[CH3:22])[CH3:7])(=O)C.O1CCCC1.[OH-].[Na+]>CO>[C:14]([C:10]1[CH:11]=[C:12]([CH3:13])[N:8]([CH:6]([CH3:7])[CH2:5][OH:4])[C:9]=1[CH3:22])(=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-(3-benzoyl-2,5-dimethylpyrrol-1-yl)-2-methylethyl acetate
|
Quantity
|
1.24 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC(C)N1C(=C(C=C1C)C(C1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 50 ml of ethyl acetate three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting extracts were dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 900 mg of a crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on a column of silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(N(C(=C1)C)C(CO)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.07 mmol | |
AMOUNT: MASS | 790 mg | |
YIELD: PERCENTYIELD | 74.1% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |